3-Bromo-5-(2-hydroxyethyl)isoxazole

Description

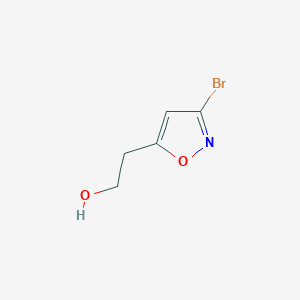

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJLIZMLXUFWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549890 | |

| Record name | 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105175-00-6 | |

| Record name | 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-(2-hydroxyethyl)isoxazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-5-(2-hydroxyethyl)isoxazole

Abstract

This compound (CAS No. 105175-00-6) is a bifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Possessing both a reactive brominated isoxazole core and a versatile primary alcohol, this molecule serves as a valuable building block for the synthesis of more complex, pharmacologically active agents. The isoxazole heterocycle is a well-established scaffold in drug discovery, known for a wide range of biological activities.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this compound, with a focus on its practical application for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity are critical for its application in synthesis and drug design. These properties dictate solubility, reactivity, and analytical characterization.

Core Chemical Properties

The key identifying and physical characteristics of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 105175-00-6 | [][5] |

| Molecular Formula | C₅H₆BrNO₂ | [][5][6] |

| Molecular Weight | 192.01 g/mol | [][5][6] |

| IUPAC Name | 2-(3-bromo-1,2-oxazol-5-yl)ethanol | [] |

| Physical Form | Solid | |

| InChI Key | DNJLIZMLXUFWFE-UHFFFAOYSA-N | [6] |

| SMILES | OCCC1=CC(Br)=NO1 |

Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and purity assessment. While raw spectra are lot-specific, the expected signature provides a reliable benchmark for characterization.

-

¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the arrangement of non-exchangeable protons. Based on published data for this molecule, the following characteristic signals are expected in CDCl₃.[7]

-

~6.36 ppm (s, 1H): This singlet corresponds to the lone proton on the isoxazole ring (H-4), indicating a clean heterocyclic core.

-

~3.96 ppm (t, 2H): A triplet representing the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

~3.05 ppm (t, 2H): A triplet for the methylene protons adjacent to the isoxazole ring (Ar-CH₂-).

-

-

¹³C NMR Spectroscopy: Carbon NMR complements proton NMR by identifying each unique carbon environment. Predicted shifts would include signals for the two distinct methylene carbons, the two sp² carbons of the isoxazole ring, and the C-Br carbon.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight and isotopic distribution pattern. For this compound, the analysis would show two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, which is the characteristic isotopic signature of a molecule containing a single bromine atom.

Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established methodologies for the synthesis of 3-bromo-5-substituted isoxazoles. [7][8]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-butyn-1-ol (1.0 equivalent) in a suitable solvent such as diethyl ether or dichloromethane.

-

Dipole Generation: Add dibromoformaldoxime (1.0-1.2 equivalents) to the solution.

-

Initiation: Cool the mixture in an ice bath and slowly add a base (e.g., a solution of sodium bicarbonate or triethylamine, 1.2 equivalents) dropwise. The base facilitates the in situ generation of the highly reactive bromonitrile oxide.

-

Causality Insight: The slow, cooled addition of base is critical to control the exothermic reaction and prevent the undesired dimerization of the nitrile oxide.

-

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2-3 times).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by silica gel column chromatography to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its three key components: the C3-bromine, the primary alcohol, and the isoxazole ring itself.

Reactivity at the C3-Position: The Electrophilic "Warhead"

The bromine atom at the C3 position of the isoxazole ring is the primary site of electrophilic reactivity. [9]It serves as an excellent leaving group in nucleophilic aromatic substitution reactions. This property is extensively exploited in drug discovery, where the 3-bromo-isoxazole scaffold functions as a "handleable and easily affordable electrophilic warhead". [9]

-

Covalent Inhibition: This moiety can readily react with soft nucleophiles, most notably the thiol group of cysteine residues within the active sites of enzymes. [9][10]This reactivity has been leveraged to design potent and selective covalent inhibitors for various therapeutic targets, including those in the Keap1-Nrf2 antioxidant pathway. [10][11]

Reactivity of the 2-Hydroxyethyl Side Chain

The primary alcohol on the C5 side chain offers a versatile handle for further chemical modification.

-

Oxidation: The alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. A patented procedure describes the oxidation of the closely related 3-bromo-5-(1-hydroxyethyl)-isoxazole to 3-bromo-5-acetyl-isoxazole using chromic anhydride. [7]This transformation is key in the synthesis of the bronchodilator Broxaterol. [7]* Esterification/Etherification: Standard protocols can be used to convert the alcohol into esters or ethers, allowing for the attachment of other functional groups or the modulation of physicochemical properties like lipophilicity.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

GHS Classification: The compound is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage. * Signal Word: Danger. * Hazard Statements: H318 - Causes serious eye damage. * Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Storage: It is classified as a combustible solid (Storage Class 11) and should be stored in a cool, dry, well-ventilated area away from incompatible substances.

References

- Process for the preparation of 3,5-disubstituted isoxazoles.

-

This compound 500mg. P212121 Store. [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. PrepChem.com. [Link]

-

Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. National Institutes of Health (NIH). [Link]

-

3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224. PubChem. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

17-4 stainless steel. Wikipedia. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (PMC). [Link]

-

Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ResearchGate. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS: 105175-00-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-5-(2-hydroxyethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1][2] These five-membered aromatic heterocycles, containing adjacent nitrogen and oxygen atoms, are present in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The strategic functionalization of the isoxazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. 3-Bromo-5-(2-hydroxyethyl)isoxazole is a key building block in this context, offering multiple points for chemical modification. The bromine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, while the hydroxyethyl group at the 5-position provides a site for esterification, etherification, or oxidation to introduce further diversity. A thorough understanding of its fundamental physicochemical characteristics is therefore paramount for its effective utilization in drug discovery and development pipelines.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is critical for predicting its behavior in biological systems and for guiding formulation development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₆BrNO₂ | [][6][7] |

| Molecular Weight | 192.01 g/mol | [][6][7] |

| CAS Number | 105175-00-6 | [8] |

| Appearance | Solid | [9] |

| Boiling Point | 105 °C at 1 mmHg | [10] |

| Melting Point | Not explicitly reported. Predicted to be in the range of 60-90 °C based on similar structures. | Prediction |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. | Prediction based on chemical structure |

| pKa | The isoxazole ring is weakly basic. The hydroxyl group is weakly acidic. Predicted pKa of the hydroxyl proton is ~15-16. | Prediction |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical entity. Below are the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): A patent provides the following assignments for the proton NMR spectrum in CDCl₃: a singlet for the isoxazole ring proton at approximately 6.36 ppm, a triplet for the methylene group adjacent to the hydroxyl group (CH₂OH) at around 3.96 ppm, and a triplet for the methylene group attached to the isoxazole ring (isoxazole-CH₂) at about 3.05 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

-

C-H stretching vibrations from the methylene groups and the isoxazole ring around 2850-3150 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the isoxazole ring, expected in the 1400-1650 cm⁻¹ region.

-

A C-O stretching vibration from the alcohol at approximately 1050-1150 cm⁻¹.

-

A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum (500-700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.[11] Common fragmentation pathways would likely involve the loss of the hydroxyethyl side chain or cleavage of the isoxazole ring.

Synthesis and Characterization Workflow

The synthesis of 3-bromo-5-substituted isoxazoles is commonly achieved through a 1,3-dipolar cycloaddition reaction.[13] A general workflow for the synthesis and subsequent characterization of this compound is depicted below.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 6. store.p212121.com [store.p212121.com]

- 7. This compound | CAS: 105175-00-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound 105175-00-6 [sigmaaldrich.com]

- 9. This compound 105175-00-6 [sigmaaldrich.com]

- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 3-Bromo-5-(2-hydroxyethyl)isoxazole

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-5-(2-hydroxyethyl)isoxazole (CAS No. 105175-00-6), a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis. The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document elucidates the compound's physicochemical characteristics, provides a detailed, field-proven synthesis protocol, and explores its significant applications in drug discovery and development, with a particular focus on its role as a precursor to established therapeutic agents. This guide is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering a blend of theoretical principles and practical, actionable methodologies.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of profound interest in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[2] The incorporation of an isoxazole ring can significantly enhance a molecule's pharmacological profile, improving efficacy and modulating pharmacokinetic properties.[2] this compound emerges as a particularly valuable building block. The bromine atom at the 3-position serves as a versatile synthetic handle for further functionalization, while the hydroxyethyl group at the 5-position offers a site for derivatization or can be a key pharmacophoric feature itself.

Physicochemical Properties and Safety Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in research and manufacturing. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 105175-00-6 | |

| Molecular Formula | C₅H₆BrNO₂ | |

| Molecular Weight | 192.01 g/mol | |

| Appearance | Solid | |

| SMILES | OCCC1=CC(Br)=NO1 | |

| InChI | 1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2 |

Safety Profile:

This compound is classified as causing serious eye damage. Standard laboratory safety protocols, including the use of personal protective equipment such as safety goggles and gloves, should be strictly adhered to when handling this compound. For detailed safety information, consult the material safety data sheet (MSDS) from a certified supplier.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is efficiently achieved via a 1,3-dipolar cycloaddition reaction. This powerful and highly regioselective method involves the reaction of a nitrile oxide with an alkyne. In this specific synthesis, bromonitrile oxide is generated in situ from dibromoformaldoxime and reacts with 3-butyn-1-ol to yield the target isoxazole.[3]

Reaction Mechanism: The [3+2] Cycloaddition

The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction where a 1,3-dipole (bromonitrile oxide) reacts with a dipolarophile (3-butyn-1-ol) to form a five-membered heterocyclic ring. The reaction proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole isomer.

Diagram 1: Synthesis Workflow of this compound

Caption: A schematic overview of the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3,5-disubstituted isoxazoles.[3]

Materials:

-

Dibromoformaldoxime

-

3-Butyn-1-ol

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-butyn-1-ol (1.0 equivalent) in dichloromethane.

-

Addition of Reagents: To this solution, add dibromoformaldoxime (1.2 equivalents) followed by the portion-wise addition of sodium bicarbonate (2.5 equivalents) over 30 minutes at room temperature. The gradual addition of the base is crucial to control the in situ generation of the reactive bromonitrile oxide and to manage any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-butyn-1-ol) is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex, biologically active molecules. Its utility is exemplified by its role in the preparation of compounds with antibiotic activity and as a key precursor in the synthesis of the bronchodilator, Broxaterol.[3]

Intermediate for Antibiotic Synthesis

The isoxazole nucleus is a component of several antibiotics. The bromo- and hydroxyethyl- functionalities on the target compound provide reactive sites for the elaboration of more complex molecular architectures necessary for antibiotic activity.

Precursor to Broxaterol

A significant application of this compound is in the synthesis of Broxaterol, a β2-adrenergic receptor agonist used as a bronchodilator.[3] The synthesis involves the oxidation of the hydroxyethyl group to a carboxylic acid, followed by further transformations to yield the final drug substance.

Diagram 2: Role of this compound in Broxaterol Synthesis

Caption: The synthetic pathway from the core intermediate to the active pharmaceutical ingredient, Broxaterol.

The β2-adrenergic receptor is a G-protein coupled receptor predominantly found in the smooth muscle of the airways. Activation of this receptor by an agonist like Broxaterol leads to smooth muscle relaxation and bronchodilation, which is crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Conclusion

This compound stands out as a strategically important and versatile intermediate in the field of medicinal chemistry. Its synthesis via a robust and regioselective 1,3-dipolar cycloaddition makes it readily accessible. The presence of two distinct functional groups—a reactive bromine atom and a modifiable hydroxyethyl side chain—provides synthetic chemists with a powerful platform for the development of novel therapeutic agents. Its documented role as a precursor to antibiotics and the bronchodilator Broxaterol underscores its proven value in drug discovery and development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this key building block in their synthetic endeavors.

References

- Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents.

-

Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. ResearchGate. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

- Process for synthesizing isoxazolines and isoxazoles. Google Patents.

- 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. Google Patents.

-

The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

Sources

Whitepaper: A Direct and Regioselective Synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole from 3-Butyn-1-ol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and ability to act as a bioisostere for amide or ester functionalities.[1] This guide provides a comprehensive technical overview of an efficient and highly regioselective synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole, a valuable intermediate for further chemical elaboration. The core of this strategy is a one-pot [3+2] cycloaddition reaction between the terminal alkyne, 3-butyn-1-ol, and dibromoformaldoxime. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss the rationale for this synthetic choice over alternative, multi-step pathways. This document is intended for researchers and scientists in the field of organic synthesis and drug development seeking a practical and scalable route to this versatile building block.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds that feature prominently in a wide array of biologically active molecules and approved pharmaceuticals, including the anti-inflammatory drug Valdecoxib and the antibiotic sulfamethoxazole.[2][3][4] Their prevalence stems from their metabolic stability and their capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[1][3]

The target molecule, this compound, is a bifunctional intermediate. The bromine atom at the C3 position serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity.[5][6] Simultaneously, the primary alcohol of the 2-hydroxyethyl side chain at the C5 position offers a site for esterification, etherification, or oxidation to further modify the molecule. The direct synthesis of this compound from a readily available starting material like 3-butyn-1-ol is therefore of significant strategic importance.

Synthetic Strategy and Retrosynthetic Analysis

The most direct and convergent approach to constructing the 3,5-disubstituted isoxazole core is through a 1,3-dipolar cycloaddition reaction.[7][8][9] This powerful transformation involves the reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne).

Our retrosynthetic analysis identifies the key disconnection at the isoxazole ring, tracing the target molecule back to 3-butyn-1-ol and a synthon for bromo-nitrile oxide, which can be effectively generated from dibromoformaldoxime.

Caption: Retrosynthetic analysis of the target isoxazole.

This strategy is superior to multi-step alternatives, such as the initial formation of a 5-(2-hydroxyethyl)isoxazole followed by a potentially non-regioselective bromination step.[10] It also circumvents the need for protecting the hydroxyl group of 3-butyn-1-ol, which would add two steps (protection and deprotection) to the overall sequence.[11][12] The chosen method is a direct, one-pot conversion.

Core Synthesis: Mechanism and Protocol

Mechanistic Principles: 1,3-Dipolar Cycloaddition

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition.[13][14] The reaction proceeds between the terminal alkyne of 3-butyn-1-ol and a bromo-nitrile oxide dipole generated in situ. A key patent describes the direct use of dibromoformaldoxime in the presence of a mild base like potassium bicarbonate.[15] The base facilitates the elimination of HBr from the dibromoformaldoxime to generate the highly reactive bromo-nitrile oxide intermediate, which is immediately trapped by the alkyne.

For terminal alkynes, this reaction is known to proceed with high regioselectivity, yielding the 3,5-disubstituted isoxazole as the major product due to favorable electronic and steric interactions in the transition state.[2][16]

Caption: Overall synthetic pathway from 3-butyn-1-ol.

Causality Behind Experimental Choices

-

Reagent: Dibromoformaldoxime is an ideal choice as it serves as a direct precursor to the required bromo-nitrile oxide, installing the C3-bromine atom and forming the ring in a single step.[15][17]

-

Base: Potassium bicarbonate (KHCO₃) is a crucial component. It is a mild, inorganic base, strong enough to facilitate the elimination reaction to form the nitrile oxide, but not so strong as to significantly deprotonate the alcohol of 3-butyn-1-ol or cause unwanted side reactions.

-

Solvent System: A biphasic system of ethyl acetate and a small amount of water is used.[15] Ethyl acetate solubilizes the organic starting materials, while the aqueous phase contains the bicarbonate base, allowing the reaction to proceed efficiently at the interface.

-

Temperature: The reaction is conducted at room temperature, which underscores the high reactivity of the nitrile oxide intermediate and avoids the need for heating, making the protocol energy-efficient and safe.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3-bromo-5-substituted isoxazoles.[15]

Table 1: Reagent and Molar Equivalents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |

| 3-Butyn-1-ol | C₄H₆O | 70.09 | 7.01 g | 0.10 | 1.0 |

| Dibromoformaldoxime | CHBr₂NO | 202.84 | 20.28 g | 0.10 | 1.0 |

| Potassium Bicarbonate | KHCO₃ | 100.12 | 15.02 g | 0.15 | 1.5 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - | - |

| Water | H₂O | 18.02 | 2 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-butyn-1-ol (7.01 g, 0.10 mol), potassium bicarbonate (15.02 g, 0.15 mol), ethyl acetate (200 mL), and water (2 mL).

-

Reagent Addition: Stir the resulting mixture vigorously at room temperature (20-25 °C). To this suspension, add dibromoformaldoxime (20.28 g, 0.10 mol) portion-wise over a period of 30 minutes. Caution: Dibromoformaldoxime is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (brine) (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Caption: Detailed experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include a singlet for the isoxazole proton (C4-H), and triplets for the two CH₂ groups of the hydroxyethyl side chain, along with a broad singlet for the OH proton.

-

¹³C NMR: Key signals would correspond to the isoxazole ring carbons (C3, C4, C5) and the carbons of the side chain.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl group.

Conclusion

This guide has detailed a highly efficient, one-pot synthesis of this compound from 3-butyn-1-ol. The strategic use of a 1,3-dipolar cycloaddition with dibromoformaldoxime provides a direct and highly regioselective route to the desired product, obviating the need for protection/deprotection sequences or subsequent bromination steps. The mild reaction conditions and straightforward protocol make this method particularly attractive for laboratory-scale synthesis and amenable to scale-up for applications in drug discovery and development. This approach exemplifies the power of convergent synthesis in streamlining access to valuable heterocyclic building blocks.

References

-

Wallace, O. B. (2011). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. International Journal of Organic Chemistry, 1(3), 90-94. [Link]

-

van der Heden van Noort, G. J., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(11), 3171-3173. [Link]

-

Vita-Finzi, P., et al. (1966). 2-Isoxazoline derivatives. Part IV. Bromination of some dihydro-acenaphtho[1,2-d]isoxazole derivatives. Journal of the Chemical Society C: Organic, 1966, 1748-1752. [Link]

-

van der Heden van Noort, G. J., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace, (2011-02-01). [Link]

-

Wallace, O. B., & Springer, D. M. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2016(4), M916. [Link]

-

Xu, X., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(9), 875-881. [Link]

-

Reddy, C. R., et al. (2012). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 17(8), 9701-9714. [Link]

-

Skaźnik-Wikieł, D., & Mlynarski, J. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(11), 3374. [Link]

-

Ghorai, P., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(15), 9225-9229. [Link]

-

Dalla Croce, P., et al. (1993). Neighbouring group participation in isoxazole ring bromination. Part II. Journal of the Chemical Society, Perkin Transactions 1, (20), 2495-2498. [Link]

-

Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2). [Link]

-

Chen, Y.-C., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1420. [Link]

-

Vargas-Cedeño, F. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(9), 5459-5465. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

Chen, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2533. [Link]

-

Boukhris, S., et al. (2017). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 22(12), 2062. [Link]

-

Wikipedia. (n.d.). Silyl ether. [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(3), 392-404. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

- Bellani, P., & La Manna, A. (1984). Process for the preparation of 3,5-disubstituted isoxazoles.

-

Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(3). [Link]

-

Fernandes, R. A., Gholap, S. P., & Mulay, S. V. (2012). A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. RSC Advances. [Link]

-

Romeo, R., et al. (2013). Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines. Bioorganic & Medicinal Chemistry, 21(24), 7929-7937. [Link]

-

Knight, J. G., et al. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. Organic Letters, 11(5), 1159-1162. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

-

Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. [Link]

-

Knight, J. G., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159-1162. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

Vargas-Cedeño, F. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. ResearchGate. [Link]

-

Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5829-5853. [Link]

-

Liu, B., et al. (2022). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Nature Communications, 13, 3192. [Link]

-

Brandsma, L., & Verkruijsse, H. D. (1991). A Practical Synthesis of 3-Butyn-1-ol. Synthesis, 1991(1), 56. [Link]

-

Wang, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2319. [Link]

-

Vinogradova, E. V., et al. (2017). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Journal of the American Chemical Society, 139(40), 14237-14243. [Link]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. scispace.com [scispace.com]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 10. isasjournal.isasbharat.in [isasjournal.isasbharat.in]

- 11. uwindsor.ca [uwindsor.ca]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 16. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-Substituted Isoxazoles via 1,3-Dipolar Cycloaddition

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] The 3-bromo-5-substituted isoxazole motif, in particular, serves as a versatile synthetic intermediate, where the bromine atom acts as a handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of the 1,3-dipolar cycloaddition reaction—the most robust and widely utilized method for constructing this valuable heterocyclic core. We will delve into the reaction mechanism, the critical in-situ generation of the nitrile oxide dipole, detailed experimental protocols, and the causal factors behind key procedural choices, offering researchers and drug development professionals a practical and scientifically grounded resource.

Strategic Importance in Drug Discovery

The isoxazole moiety is a bioisostere for amide and ester groups, offering improved pharmacokinetic profiles and metabolic stability.[5] Its five-membered ring, containing adjacent nitrogen and oxygen atoms, can engage in crucial hydrogen bonding and π–π stacking interactions with biological targets.[2][6] The presence of a bromine atom at the 3-position significantly enhances the synthetic utility of the scaffold, enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thereby facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][7]

The Core Mechanism: [3+2] Cycloaddition

The synthesis of isoxazoles from alkynes is fundamentally a 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions.[8] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile) to form the five-membered isoxazole ring.[8][9][10]

The reaction proceeds through a cyclic, six-electron transition state, making it highly efficient and often stereospecific.[8] With terminal alkynes, the cycloaddition is highly regioselective, predominantly yielding the 3,5-disubstituted isoxazole. This selectivity is governed by both steric and electronic factors, where the larger substituent on the alkyne preferentially orients away from the substituent on the nitrile oxide.[11][12][13]

Caption: The sequential pathway for generating the nitrile oxide intermediate.

Experimental Protocol: Synthesis of 3-Bromo-5-phenylisoxazole

This section provides a representative, field-proven protocol. The self-validating nature of this procedure lies in the careful control of the nitrile oxide generation rate to favor cycloaddition over undesired dimerization.

Materials:

-

Dibromoformaldoxime (or corresponding hydroximoyl bromide) (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate, Hexanes, Brine, Anhydrous Sodium Sulfate

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add dibromoformaldoxime (1.0 eq) and phenylacetylene (1.1 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous THF (approx. 0.2 M concentration relative to the oxime).

-

Initiation of Cycloaddition: Cool the solution to 0 °C using an ice bath. Prepare a solution of triethylamine (1.5 eq) in anhydrous THF and add it to the dropping funnel.

-

Controlled Reagent Addition (Causality Insight): Add the triethylamine solution dropwise to the reaction mixture over 30-60 minutes.

-

Expertise & Experience: Slow addition is critical. A rapid addition of base would generate a high concentration of the nitrile oxide, promoting its rapid dimerization to the furoxan byproduct. By adding the base slowly, the concentration of the transient nitrile oxide is kept low, ensuring it reacts preferentially with the abundant alkyne dipolarophile.

-

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding water. The resulting mixture will contain triethylammonium bromide salt. Filter the mixture if a large amount of salt precipitates. Transfer the filtrate to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 3-bromo-5-phenylisoxazole.

Data Presentation: Reaction Scope & Yields

The 1,3-dipolar cycloaddition is robust and tolerates a wide range of functional groups on the alkyne partner. The following table illustrates the expected yields for the synthesis of various 5-substituted isoxazoles based on analogous reactions reported in the literature.

| Entry | Alkyne Substituent (R) | Typical Conditions | Expected Yield (%) |

| 1 | Phenyl | Et₃N, THF, 0°C to rt | 80-95 |

| 2 | 4-Methoxyphenyl | Et₃N, THF, 0°C to rt | 85-98 |

| 3 | 4-Chlorophenyl | Et₃N, THF, 0°C to rt | 75-90 |

| 4 | n-Butyl | Et₃N, THF, 0°C to rt | 65-80 |

| 5 | Cyclohexyl | Et₃N, THF, 0°C to rt | 70-85 |

| 6 | Trimethylsilyl | Et₃N, THF, 0°C to rt | 60-75 |

| 7 | Propargyl alcohol | Et₃N, THF, 0°C to rt | 55-70 |

Yields are representative and based on cycloadditions with various nitrile oxides. Actual yields may vary.

Conclusion and Outlook

The 1,3-dipolar cycloaddition remains the premier method for the regioselective synthesis of 3-bromo-5-substituted isoxazoles. Its operational simplicity, mild conditions, and broad substrate scope make it an indispensable tool for medicinal chemists. The key to a successful synthesis lies in the controlled, in-situ generation of the nitrile oxide intermediate to outcompete side reactions. The resulting 3-bromo-isoxazole products are not merely final compounds but powerful platforms for further diversification, enabling the exploration of chemical space crucial for the discovery of next-generation therapeutics.

References

- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). PMC - NIH.

- Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). PubMed Central.

- Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.).

- Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011).

- Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... (2016). PubMed.

- O-ETHOXYCARBONYL HYDROXIMOYL CHLORIDE AS NITRILE OXIDE PRECURSOR. (1986). Semantic Scholar.

- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC - NIH.

- Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. (2025).

- An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. (2022). Taylor & Francis Online.

- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.

- [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (n.d.). Taylor & Francis Online.

- 1,3-dipolar cycloaddition reactions. (2020). YouTube.

- 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D.

- Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (n.d.). MDPI.

- A simple and efficient method for the synthesis of nitrile oxide from aldoxime using trichloroisocyanuric acid. (2025).

- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ball-milling conditions. (2022). RSC Publishing.

- Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Click. (2012). SciSpace.

- Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane Tethered Peptides. (n.d.). DOI.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (n.d.). NIH.

- Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (n.d.).

- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2017). Asian Journal of Chemistry.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- cycloadditions with nitrile oxides. (2019). YouTube.

- Methods for formation of nitrile oxides. (n.d.).

- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.

- Synthesis of Isoxazoles via Electrophilic Cyclization. (n.d.).

- Advances in isoxazole chemistry and their role in drug discovery. (2025).

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC - NIH.

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.

- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

Harnessing the Reactivity of Dibromoformaldoxime for Advanced Isoxazole Synthesis: A Technical Guide

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1][2] The synthesis of functionalized isoxazoles is therefore a subject of intense research. Among the various synthetic strategies, the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile stands out as a particularly robust and versatile method.[1][3] This technical guide provides an in-depth exploration of the pivotal role of dibromoformaldoxime (DBFO) as a highly effective precursor for the in situ generation of bromonitrile oxide, a key intermediate in the synthesis of 3-bromoisoxazoles and their derivatives. We will delve into the mechanistic intricacies, provide a field-proven experimental protocol, and discuss the causality behind key experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

The Strategic Importance of the Isoxazole Moiety

The isoxazole core is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and steric profile, making it a versatile building block in the design of novel molecules.[1] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antibiotic, anti-inflammatory, anticancer, and antiviral properties.[1][4] Furthermore, the isoxazole ring can serve as a synthetic intermediate, for instance, through reductive ring-opening to yield β-enaminones, which are valuable precursors for other heterocyclic systems.[4]

Dibromoformaldoxime: A Potent and Versatile Reagent

Dibromoformaldoxime (DBFO) is a highly reactive intermediate that serves as an excellent precursor for the generation of bromonitrile oxide (BrCNO).[5][6] Dihaloformaldoximes, including DBFO, are known to readily eliminate hydrogen halide to afford the corresponding nitrile oxides.[5]

The primary advantage of using DBFO lies in its ability to generate the highly reactive bromonitrile oxide in situ. This transient species can be immediately trapped by a suitable dipolarophile, such as an alkyne or an alkene, to form the desired isoxazole or isoxazoline ring system, respectively.[6][7] This approach avoids the isolation of the potentially unstable and hazardous nitrile oxide.

However, it is crucial to acknowledge the safety considerations associated with DBFO. Dichloroformaldoxime, a related compound, is a known warfare agent (phosgene oxime), highlighting the potential toxicity of this class of compounds.[5] DBFO itself presents handling challenges, and its preparation and use on a large scale can be problematic due to exothermic reactions.[5][7] To mitigate these risks, the use of continuous flow chemistry has been successfully employed for the safe and scalable synthesis and immediate consumption of DBFO.[5][7][8][9][10]

The Core Mechanism: From Dibromoformaldoxime to Isoxazoles

The synthesis of isoxazoles from dibromoformaldoxime proceeds via a two-step sequence:

-

In situ Generation of Bromonitrile Oxide: Dibromoformaldoxime, in the presence of a mild base, undergoes elimination of hydrogen bromide (HBr) to generate the highly electrophilic bromonitrile oxide.

-

[3+2] Cycloaddition: The generated bromonitrile oxide then participates in a 1,3-dipolar cycloaddition reaction with a dipolarophile (e.g., an alkyne) to furnish the 3-bromoisoxazole ring.[6]

The overall transformation can be visualized as follows:

Figure 1: Reaction pathway from dibromoformaldoxime to 3-bromoisoxazole.

The regioselectivity of the cycloaddition is a critical aspect. In the reaction of bromonitrile oxide with terminal alkynes, the reaction is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole isomer.[11]

Experimental Protocol: Synthesis of 3-Bromo-5-(1-hydroxyethyl)-isoxazole

The following protocol is adapted from established literature procedures and serves as a representative example of isoxazole synthesis using dibromoformaldoxime.[11]

Materials:

-

3-Butyn-2-ol

-

Potassium bicarbonate (KHCO₃)

-

Ethyl acetate

-

Water

-

Dibromoformaldoxime

Procedure:

-

To a stirred mixture of 3-butyn-2-ol (0.25 mol) and potassium bicarbonate (0.15 mol) in ethyl acetate (200 ml) and water (2 ml) at room temperature, add dibromoformaldoxime (0.05 mol) portionwise over approximately 3 hours.

-

After the addition is complete, continue stirring the mixture at room temperature for 13 hours.

-

Pour the reaction mixture into water until all solid material is dissolved.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography) to obtain pure 3-bromo-5-(1-hydroxyethyl)-isoxazole.

Causality Behind Experimental Choices:

-

Potassium Bicarbonate as Base: A mild base is crucial for the controlled in situ generation of bromonitrile oxide from dibromoformaldoxime. A strong base could lead to rapid, uncontrolled formation and potential side reactions.

-

Portionwise Addition of Dibromoformaldoxime: This is a critical safety measure to control the exothermic reaction and maintain a low concentration of the reactive nitrile oxide intermediate, minimizing dimerization and other side reactions.

-

Biphasic System (Ethyl Acetate/Water): The aqueous phase helps to dissolve the potassium bicarbonate and facilitates the acid-base reaction, while the organic phase dissolves the starting materials and the product.

Quantitative Data Summary

The efficiency of isoxazole synthesis via the dibromoformaldoxime route is influenced by various parameters. The following table summarizes the impact of key variables on the reaction outcome.

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

| Base Strength | Mild (e.g., KHCO₃) | High | High | Controlled generation of nitrile oxide, minimizing side reactions. |

| Strong (e.g., NaOH) | Lower | Lower | Rapid, uncontrolled reaction leading to byproducts. | |

| Reaction Temperature | Room Temperature | Optimal | High | Sufficient for cycloaddition without promoting decomposition. |

| Elevated Temperature | Lower | Lower | Increased rate of side reactions and decomposition of reactants. | |

| Addition Rate of DBFO | Slow, Portionwise | High | High | Maintains low concentration of reactive intermediate. |

| Rapid, Single Addition | Lower | Lower | Uncontrolled exotherm and increased side product formation. |

Workflow for Isoxazole Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of isoxazoles using dibromoformaldoxime.

Figure 2: Experimental workflow for isoxazole synthesis and characterization.

Conclusion and Future Perspectives

Dibromoformaldoxime has established itself as a valuable and highly reactive synthon for the synthesis of 3-bromoisoxazoles. The in situ generation of bromonitrile oxide followed by a [3+2] cycloaddition provides a direct and regioselective route to these important heterocyclic scaffolds. While safety considerations necessitate careful handling and, ideally, the use of continuous flow technologies for large-scale applications, the synthetic utility of DBFO is undeniable. The resulting 3-bromoisoxazoles are versatile intermediates that can be further functionalized, opening avenues for the discovery and development of new pharmaceuticals and advanced materials. Future research in this area will likely focus on expanding the substrate scope, developing even safer handling protocols, and exploring the application of this methodology in the synthesis of complex natural products and novel drug candidates.

References

-

MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

-

Chem-Station. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. [Link]

-

ResearchGate. (2017, August). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Request PDF. [Link]

-

National Institutes of Health. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Center for Biotechnology Information. [Link]

-

Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]

-

Vapourtec. (2017, August 17). Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3- bromoisoxazolines. [Link]

-

ACS Figshare. (n.d.). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3‑Bromoisoxazolines. [Link]

-

ACS Publications. (2017, August 3). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development. [Link]

- Google Patents. (n.d.).

-

Chem-Station. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. [Link]

-

ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. [Link]

-

Organic Chemistry Portal. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

National Institutes of Health. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. [Link]

-

MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

-

E-RESEARCHCO. (n.d.). Synthesis of Novel Isoxazole by Click Chemistry Approach. [Link]

-

MDPI. (2022, June 16). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]

-

ResearchGate. (2025, August 6). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]

-

National Institutes of Health. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2023, March 11). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. National Center for Biotechnology Information. [Link]

Sources

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eresearchco.com [eresearchco.com]

- 3. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines [repository.cam.ac.uk]

- 9. vapourtec.com [vapourtec.com]

- 10. Collection - Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3âBromoisoxazolines - Organic Process Research & Development - Figshare [acs.figshare.com]

- 11. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

The Isoxazole Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electronic profile, ability to engage in hydrogen bonding, and metabolic stability, render it a highly versatile scaffold for drug design.[4][5] This guide provides a comprehensive analysis of the isoxazole moiety's biological significance, delving into its role as a pharmacophore and a bioisosteric replacement for other functional groups. We will explore its prevalence in FDA-approved drugs, examine structure-activity relationships (SAR) through key examples, and provide detailed experimental protocols for its synthesis, offering researchers and drug development professionals a thorough understanding of its application in creating novel therapeutics.

The Physicochemical Landscape of the Isoxazole Ring

The isoxazole ring is not merely a passive linker; its inherent properties actively contribute to a molecule's pharmacological profile. As an aromatic heterocycle, its electron distribution and geometry are key to its function.[6] The presence of two electronegative heteroatoms (nitrogen and oxygen) at the 1,2-position creates a distinct dipole moment and a region of negative electrostatic potential, making the ring an effective hydrogen bond acceptor.[5] This is a critical feature for molecular recognition and binding to biological targets like enzymes and receptors.

Furthermore, the weak N-O bond is a unique characteristic.[1] While generally stable under physiological conditions, this bond can be cleaved under specific metabolic or synthetic chemical conditions, making isoxazoles valuable as synthetic intermediates for creating more complex molecules.[6] The incorporation of an isoxazole ring can also enhance a compound's physicochemical properties, such as solubility and pharmacokinetic profile, while reducing toxicity.[4][7]

Caption: Key physicochemical and interactive properties of the isoxazole ring.

The Isoxazole Moiety as a Versatile Pharmacophore

The isoxazole scaffold is present in a wide array of clinically successful drugs, demonstrating its broad therapeutic applicability.[1][2][8] Its ability to be readily functionalized at multiple positions allows for fine-tuning of a compound's structure to optimize potency and selectivity for a given biological target.

Table 1: Prominent FDA-Approved Drugs Featuring the Isoxazole Ring

| Drug Name | Therapeutic Class | Mechanism of Action |

| Valdecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |

| Leflunomide | Antirheumatic (DMARD) | Inhibits dihydroorotate dehydrogenase |

| Sulfisoxazole | Antibacterial | Inhibits dihydropteroate synthetase |

| Danazol | Endocrine Agent | Synthetic steroid with anti-gonadotropic activity |

| Zonisamide | Anticonvulsant | Blocks sodium and calcium channels |

| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist |

This table highlights a selection of drugs where the isoxazole ring is a core component of the pharmacophore.[1][9][10]

The diverse roles of these drugs underscore the isoxazole's versatility. In Valdecoxib, the isoxazole ring is crucial for fitting into the active site of the COX-2 enzyme, while in Leflunomide, it is part of the active metabolite that inhibits a key enzyme in pyrimidine synthesis.[7][10] This demonstrates that the ring can be integral to both specific, high-affinity interactions and broader modulatory roles.

Isoxazole as a Bioisostere in Drug Design

One of the most powerful applications of the isoxazole ring in medicinal chemistry is its use as a bioisostere.[11] Bioisosterism is the strategy of replacing one functional group with another that retains similar physical and chemical properties, leading to comparable biological activity.[12] The isoxazole ring is an excellent bioisostere for several common functional groups, most notably esters and amides.

This substitution can be strategically employed to overcome common drug development hurdles:

-

Improved Metabolic Stability: Amide and ester bonds are often susceptible to hydrolysis by metabolic enzymes (amidases and esterases). Replacing them with a stable isoxazole ring can significantly increase a drug's half-life and oral bioavailability.

-

Enhanced Potency and Selectivity: The defined geometry and electronic nature of the isoxazole ring can lead to more favorable binding interactions with a target protein compared to a more flexible amide or ester group.[12] This can result in improved potency and selectivity.

-

Modulation of Physicochemical Properties: Bioisosteric replacement with an isoxazole can alter a molecule's lipophilicity, solubility, and pKa, helping to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpca.org [ijpca.org]

- 8. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 11. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of Bromo-Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Versatility of the Isoxazole Scaffold through Bromination

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications. The strategic modification of this core structure continues to be a fertile ground for the discovery of novel therapeutic agents with enhanced potency and selectivity.[1][2] Among these modifications, the introduction of a bromine atom has emerged as a particularly compelling strategy, often leading to compounds with significantly improved biological activity. This technical guide provides an in-depth exploration of the burgeoning field of bromo-isoxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation.

I. Anticancer Applications: Targeting Tumor Proliferation and Survival

The development of novel anticancer agents remains a paramount challenge in modern medicine. Bromo-isoxazole derivatives have demonstrated significant promise in this arena, exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[3][4]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of bromo-isoxazole derivatives is not confined to a single mechanism but rather involves a multifaceted approach to disrupting cancer cell homeostasis.

-

Induction of Apoptosis: A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Several studies have shown that bromo-isoxazole derivatives can effectively induce apoptosis in cancer cells.[5][6][7][8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby tipping the cellular balance towards death.

-

Enzyme Inhibition: The dysregulation of various enzymes, particularly kinases, is a common feature of many cancers. Bromo-isoxazole derivatives have been identified as potent inhibitors of several key enzymes implicated in cancer progression.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition: 3-bromo-isoxazoline derivatives have been shown to inhibit the glycolytic enzyme GAPDH in pancreatic ductal adenocarcinoma (PDAC) cells.[5][6] This disruption of cellular metabolism triggers autophagy and apoptotic cell death, highlighting a novel therapeutic strategy for targeting cancer cell bioenergetics.[5][6]

-

Protein Kinase B (Akt) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is common in many cancers.[9][10] Isoxazole derivatives are being explored as inhibitors of Akt, offering a promising avenue for therapeutic intervention.[9][10]

-

B. Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for selected bromo-isoxazole derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 3,5-Diamino-4-(4'-bromophenylazo) isoxazole | PC3 (Prostate) | 53.96 ± 1.73 | [11][12] |

| 1d | 3,5-Diamino-4-(2'-bromophenylazo) isoxazole | PC3 (Prostate) | 38.63 ± 1.59 | [11][12] |

| AXP-3019 | 3-bromo-isoxazoline | PDAC (Pancreatic) | Not specified | [5][6] |

C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14][15]

1. Cell Culture and Seeding: a. Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[14][16] b. Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.[16][17] c. Incubate the plates for 24 hours to allow for cell attachment.[17]